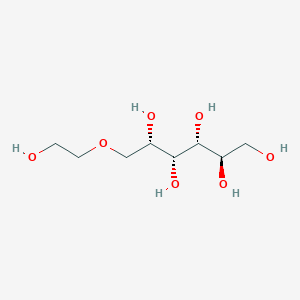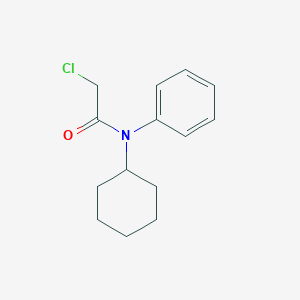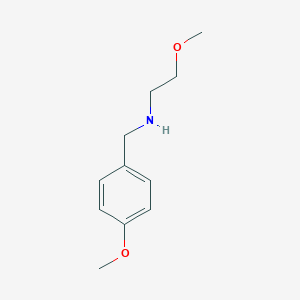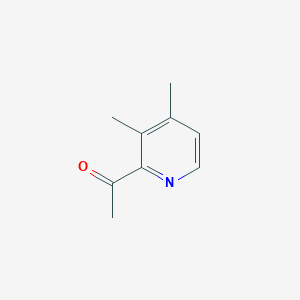
1-Methylimidazole-4-sulfonamide
説明
1-Methylimidazole-4-sulfonamide is a compound with the molecular formula C4H7N3O2S and a molecular weight of 161.18 . It is a product used for proteomics research .
Molecular Structure Analysis
The molecular structure of 1-Methylimidazole-4-sulfonamide consists of an imidazole ring substituted at position 1 with a methyl group and at position 4 with a sulfonamide group .Physical And Chemical Properties Analysis
1-Methylimidazole-4-sulfonamide has a molecular weight of 161.18 . The melting point is reported to be 222 °C .科学的研究の応用
Enhanced Laccase Activity for Degradation of Phenol Compounds
1-Methylimidazole-4-sulfonamide has been utilized in the synthesis of Cu-MIM nanozyme , which exhibits enhanced laccase-like activity. This is particularly important for the fast degradation of phenolic compounds, which are common pollutants. The Cu-MIM nanozyme shows a lower ( K_m ) and a higher ( V_{max} ) compared to natural laccase, indicating its superior efficiency. Its stability in harsh conditions makes it a promising candidate for environmental applications .
Intelligent Detection of Pollutants
The same Cu-MIM nanozyme, thanks to its laccase-like activity, can be used for the sensitive detection of phenolic compounds. A method has been established using this nanozyme for quantitatively detecting phenol concentration through a smartphone, which could revolutionize pollutant detection and environmental protection .
Crystal Formation and Phase Transitions in Zeolitic Frameworks
1-Methylimidazole-4-sulfonamide impacts crystal formation and phase transitions in zeolitic imidazolate frameworks (ZIFs). These frameworks are used for gas storage, separation, and catalysis. The presence of 1-Methylimidazole-4-sulfonamide can influence the crystalline structure and stability, which are critical for the material’s performance in these applications .
Glass Formation in Metal-Organic Frameworks (MOFs)
The compound plays a role in the glass formation of MOFs, which are used for their unique properties in photonics and electronics. Understanding the impact of 1-Methylimidazole-4-sulfonamide on the vitrification process can lead to the development of new materials with tailored properties for advanced technological applications .
Modulation of Metal-Organic Frameworks
As a modulator, 1-Methylimidazole-4-sulfonamide can affect the crystal engineering of MOFs. This is significant for synthesizing MOFs with desired morphologies and functionalities, which can be applied in drug delivery, sensing, and catalysis .
Synthesis of Nanozymes
1-Methylimidazole-4-sulfonamide is involved in the synthesis of nanozymes with laccase-like activity. These nanozymes can be used as catalysts in sustainable chemistry for reactions like phenolic degradation, offering an alternative to natural enzymes that are costly and less stable .
Environmental Monitoring
The compound’s role in the fabrication of nanozymes that can detect phenolic compounds extends to environmental monitoring. Such nanozymes can be integrated into sensors for real-time monitoring of water quality, contributing to the safeguarding of aquatic ecosystems .
Advanced Crystalline Porous Material Engineering
1-Methylimidazole-4-sulfonamide contributes to the engineering of advanced crystalline porous materials. These materials have applications in separation processes and catalysis, where their porosity and surface area play a crucial role in their effectiveness .
作用機序
Target of Action
1-Methylimidazole-4-sulfonamide, a derivative of 1-Methylimidazole, primarily targets Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum . Myoglobin is a protein in muscle cells that binds to oxygen, helping to provide oxygen to muscles. Sensor protein FixL is a heme-based oxygen sensor protein involved in the regulation of nitrogen fixation .
Mode of Action
It is known that sulfonamides, a class of drugs to which this compound belongs, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . They interfere with the production of dihydrofolic acid, a compound required by bacteria for growth and reproduction .
Biochemical Pathways
Sulfonamides, including 1-Methylimidazole-4-sulfonamide, affect the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, they prevent the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is necessary for the synthesis of nucleic acid bases, its deficiency leads to inhibition of bacterial growth .
Result of Action
The result of the action of 1-Methylimidazole-4-sulfonamide is the inhibition of bacterial growth due to the disruption of folic acid synthesis . This makes it potentially useful as an antibacterial agent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methylimidazole-4-sulfonamide. For instance, the widespread use of sulfonamides has led to their presence in various environmental compartments, exposing a wide range of bacteria to these drugs . This can lead to the development of bacterial resistance, reducing the efficacy of the drug . Additionally, physical and chemical factors in the environment can also affect the interaction between the drug and its target .
Safety and Hazards
While specific safety data for 1-Methylimidazole-4-sulfonamide is not available, related compounds such as 1-Methylimidazole are considered hazardous. They are classified as combustible liquids and can be harmful if swallowed or in contact with skin. They can cause severe skin burns and eye damage, and may cause respiratory irritation .
将来の方向性
There is potential for the development of nanozymes with enhanced laccase-like activity using imidazole derivatives. For instance, a nanozyme synthesized using 1-methylimidazole as the ligand showed enhanced yield and activity. Such nanozymes could have important applications in environmental protection, pollutant detection, and other fields .
特性
IUPAC Name |
1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJSSOBNVYDCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371677 | |
| Record name | 1-methylimidazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylimidazole-4-sulfonamide | |
CAS RN |
111124-90-4 | |
| Record name | 1-methylimidazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-imidazole-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)
![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)




